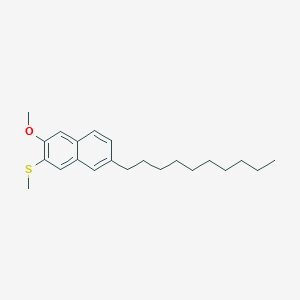
6-Decyl-3-methylthio-2-methoxynaphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(7-Decyl-3-methoxynaphthalen-2-yl)(methyl)sulfane: is an organic compound with a complex structure that includes a naphthalene ring substituted with a decyl chain, a methoxy group, and a methylsulfane group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (7-Decyl-3-methoxynaphthalen-2-yl)(methyl)sulfane typically involves multi-step organic reactions. One common approach is to start with a naphthalene derivative and introduce the decyl chain through a Friedel-Crafts alkylation reaction. The methoxy group can be introduced via a methylation reaction using reagents such as dimethyl sulfate or methyl iodide.
Industrial Production Methods
Industrial production of (7-Decyl-3-methoxynaphthalen-2-yl)(methyl)sulfane may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.
Analyse Chemischer Reaktionen
Types of Reactions
(7-Decyl-3-methoxynaphthalen-2-yl)(methyl)sulfane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfoxide or sulfone back to the sulfane.
Substitution: The methylsulfane group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like thiols, amines, or halides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Regeneration of the original sulfane.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(7-Decyl-3-methoxynaphthalen-2-yl)(methyl)sulfane has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (7-Decyl-3-methoxynaphthalen-2-yl)(methyl)sulfane involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity, disruption of cell membranes, or interference with cellular signaling processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(3-methoxynaphthalen-2-yl)(methyl)sulfane: Similar structure but lacks the decyl chain.
(2-methoxynaphthalen-1-yl)(methyl)sulfane: Similar structure but with different substitution patterns on the naphthalene ring.
Uniqueness
(7-Decyl-3-methoxynaphthalen-2-yl)(methyl)sulfane is unique due to the presence of the decyl chain, which imparts distinct chemical and physical properties. This structural feature can influence the compound’s solubility, reactivity, and interactions with other molecules, making it valuable for specific applications .
Eigenschaften
Molekularformel |
C22H32OS |
|---|---|
Molekulargewicht |
344.6 g/mol |
IUPAC-Name |
6-decyl-2-methoxy-3-methylsulfanylnaphthalene |
InChI |
InChI=1S/C22H32OS/c1-4-5-6-7-8-9-10-11-12-18-13-14-19-16-21(23-2)22(24-3)17-20(19)15-18/h13-17H,4-12H2,1-3H3 |
InChI-Schlüssel |
AEIDGLABIJGUSX-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCC1=CC2=CC(=C(C=C2C=C1)OC)SC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















